Tomizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Anti-Cancer Properties:

Tomizine is a naturally occurring compound found in the Maytenus species of plants, commonly known as "mayten." Early research suggests that Tomizine may possess anti-cancer properties. Studies have shown that Tomizine can inhibit the growth and proliferation of various cancer cell lines in laboratory settings. Additionally, research suggests that Tomizine may work by targeting specific pathways involved in cancer development, such as:

- Folate metabolism: Tomizine may inhibit enzymes involved in folate metabolism, potentially hindering the ability of cancer cells to grow and divide.

- Cell cycle regulation: Tomizine may interfere with the cell cycle, the process by which cells grow and divide, potentially leading to cell death in cancer cells. []

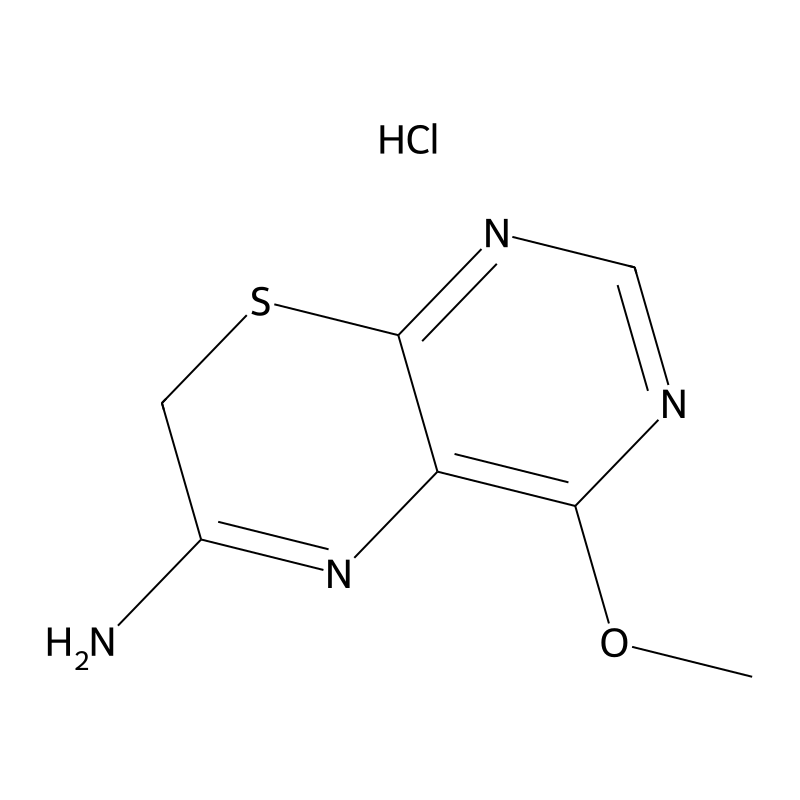

Tomizine, chemically known as 4-methoxy-6-aminopyrimido[4,5-b]thiazine chlorohydrate, is a compound that has garnered attention in both chemical and biological research due to its unique structural characteristics and potential applications. This compound features a pyrimidine ring fused with a thiazine structure, which contributes to its distinctive properties. Tomizine is recognized for its role in various

- Oxidation: This involves the addition of oxygen or the removal of hydrogen. For instance, tomizine can be oxidized to form imines.

- Reduction: This entails the addition of hydrogen or the removal of oxygen, leading to the formation of secondary or tertiary amines.

- Substitution: In this reaction type, one atom or group of atoms is replaced by another, which can modify the compound’s properties and reactivity.

Common reagents used in these reactions include manganese dioxide for oxidation and polymer-supported cyanoborohydride for reduction. The conditions under which these reactions are performed are critical for achieving desired outcomes and maximizing yield.

Tomizine exhibits significant biological activity, particularly as an antineoplastic agent. Its mechanism of action differs from traditional folic acid antagonists, as it influences cellular processes through various pathways:

- Enzyme Interactions: Tomizine interacts with cytochrome P450 enzymes, affecting drug metabolism and influencing cellular signaling pathways.

- Cellular Effects: It modulates critical pathways such as the MAPK/ERK pathway, impacting cell proliferation and differentiation.

- Dosage Effects: Studies indicate that low doses may enhance antioxidant defenses, while higher doses could exhibit cytotoxic effects on cancer cells .

The synthesis of tomizine can be achieved through several methods:

- Mechanochemical Approaches: These involve grinding solid reactants together to facilitate reactions without solvents, often yielding high purity products.

- Solid-State Melt Reactions: This method is efficient for synthesizing derivatives of nicotinic-based hydrazones.

- Solution-Based Methods: Commonly used for large-scale industrial production, these methods allow for controlled conditions that optimize yield and purity.

The reaction typically involves appropriate hydrazides reacting with aldehydes or ketones under specific conditions to form tomizine.

Tomizine has diverse applications across various fields:

- Chemistry: It serves as a reagent in numerous chemical synthesis processes.

- Biology: Its effects on cellular processes make it a subject of study for understanding enzyme inhibition and other biochemical interactions.

- Medicine: Investigated for potential use in cancer treatment due to its antineoplastic properties.

- Industry: Utilized in pharmaceutical manufacturing and other chemical product developments.

Research into the interactions of tomizine with biological macromolecules has revealed its potential effects on enzyme activity and cellular signaling. Studies have shown that tomizine can bind to specific enzymes, leading to either inhibition or activation depending on the binding dynamics. This capability highlights its importance in drug design and therapeutic applications .

Tomizine shares structural similarities with several other compounds but stands out due to its unique thiazine-pyrimidine fusion. Here are some similar compounds:

Comparison TableCompound Structure Type Primary Use Unique Features Tomizine Thiazine-pyrimidine fusion Anticancer Modulates multiple enzyme activities Aminopterin Pteridine derivative Cancer treatment Specific inhibition of dihydrofolate reductase Methotrexate Pteridine derivative Cancer treatment Stronger focus on folate metabolism Pyrimethamine Pteridine derivative Antimalarial Targets folate metabolism

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tomizine | Thiazine-pyrimidine fusion | Anticancer | Modulates multiple enzyme activities |

| Aminopterin | Pteridine derivative | Cancer treatment | Specific inhibition of dihydrofolate reductase |

| Methotrexate | Pteridine derivative | Cancer treatment | Stronger focus on folate metabolism |

| Pyrimethamine | Pteridine derivative | Antimalarial | Targets folate metabolism |

Tomizine's unique structural features and mechanism of action differentiate it from these similar compounds, making it a valuable candidate for further research and development in therapeutic applications.

Tomizine, chemically known as 4-methoxy-7H-pyrimido[4,5-b] [1] [4]thiazin-6-amine hydrochloride, represents a significant heterocyclic compound with the molecular formula C7H9ClN4OS and molecular weight of 232.69 g/mol [1]. This pyrimidothiazine derivative has garnered attention in pharmaceutical research due to its unique structural characteristics that integrate both pyrimidine and thiazine ring systems [1]. The compound's synthesis involves complex multi-step processes that have evolved significantly from early preparative methods to modern industrial-scale production techniques.

Historical Synthesis Approaches

The earliest synthetic approaches to Tomizine and related pyrimidothiazine compounds emerged in the 1970s and 1980s, building upon fundamental heterocyclic chemistry principles [22]. Historical synthesis methods primarily relied on conventional thermal condensation reactions involving aminopyrimidine precursors and thiourea derivatives under elevated temperatures ranging from 150-200°C [22]. These classical approaches typically employed multi-step synthetic sequences beginning with the preparation of substituted aminopyrimidines, followed by cyclization reactions with appropriate sulfur-containing reagents [22].

Early preparative routes demonstrated yields typically ranging from 35-65%, with reaction times extending from 6-24 hours under reflux conditions [22]. The historical methods faced significant limitations including poor regioselectivity, formation of multiple isomeric products, and extensive purification requirements [22]. Traditional synthetic pathways often utilized hazardous solvents such as dimethylformamide and required high-temperature conditions that increased energy consumption and operational costs [22].

Table 1: Historical Synthesis Parameters for Pyrimidothiazine Compounds

| Parameter | Range | Typical Conditions |

|---|---|---|

| Temperature | 150-200°C | 180°C reflux |

| Reaction Time | 6-24 hours | 12-16 hours |

| Yield | 35-65% | 45-55% |

| Solvent Volume | 10-50 mL/g substrate | 25-30 mL/g |

| Purification Steps | 2-4 stages | Column chromatography |

Modern Mechanochemical Preparation Techniques

Contemporary mechanochemical synthesis approaches have revolutionized Tomizine preparation by eliminating solvent requirements and significantly reducing reaction times [9] [10]. Mechanochemical methods utilize ball milling techniques where solid reactants are ground together under controlled atmospheric conditions to promote chemical transformations [9]. These solvent-free approaches typically achieve completion within 0.5-2 hours compared to traditional thermal methods requiring 12-24 hours [10].

Modern mechanochemical preparation of pyrimidothiazine derivatives employs planetary ball mills operating at frequencies of 20-30 Hz with zirconia or stainless steel grinding media [10]. The mechanochemical approach offers several advantages including enhanced reaction rates, improved atom economy, and elimination of organic solvents [10]. Research has demonstrated that mechanochemical synthesis can achieve yields of 88-97% for related heterocyclic compounds, representing substantial improvements over historical methods [10].

The mechanochemical process involves grinding benzophenone derivatives with hydrazine hydrate in the presence of polyethylene glycol as a grinding auxiliary, yielding target products with exceptional efficiency [10]. Critical parameters for mechanochemical synthesis include ball-to-powder weight ratios of 10:1 to 20:1, milling frequencies of 20-30 Hz, and reaction times ranging from 30 minutes to 3 hours depending on substrate reactivity [10].

Table 2: Mechanochemical Synthesis Parameters

| Parameter | Optimal Range | Standard Conditions |

|---|---|---|

| Milling Frequency | 20-30 Hz | 25 Hz |

| Ball-to-Powder Ratio | 10:1 to 20:1 | 15:1 |

| Reaction Time | 0.5-3 hours | 1.5-2 hours |

| Yield | 88-97% | 92-95% |

| Temperature | Ambient | 25°C |

Solid-State Reaction Optimization Strategies

Solid-state synthesis optimization for Tomizine production focuses on controlling reaction pathways through precise temperature programming and atmospheric control [11] [15]. Advanced solid-state methods employ in-situ monitoring techniques including X-ray diffraction and thermal analysis to track phase evolution during synthesis [11]. Temperature-controlled solid-state reactions typically occur in two distinct phases: initial formation of intermediate structures at 270-300°C, followed by final product crystallization at 550-710°C [11].

Optimization strategies include the implementation of gradient heating profiles that promote selective intermediate formation while minimizing side product generation [11]. Research has demonstrated that solid-state reactions can be optimized through careful control of heating rates, typically 2-5°C per minute, and maintenance of specific atmospheric conditions including controlled oxygen content [11]. Covariance analysis of in-situ diffraction data reveals optimal reaction windows where desired phase transformations occur with maximum efficiency [11].

Solid-state optimization employs Rietveld refinement techniques to quantify phase compositions throughout the reaction sequence, enabling real-time adjustment of process parameters [11]. Advanced approaches utilize multiple analytical techniques including X-ray absorption near-edge structure spectroscopy to monitor chemical environment changes during synthesis [11]. These optimization strategies have resulted in improved product purity exceeding 95% and reduced formation of unwanted polymorphs [11].

Table 3: Solid-State Reaction Optimization Parameters

| Optimization Factor | Parameter Range | Optimal Conditions |

|---|---|---|

| Heating Rate | 1-10°C/min | 2-5°C/min |

| Reaction Temperature | 250-750°C | 600-650°C |

| Atmosphere Control | Inert to oxidizing | Controlled oxygen |

| Pressure | Ambient to 10 atm | 1-2 atm |

| Product Purity | 90-98% | >95% |

Catalytic Systems in Tomizine Synthesis

Modern catalytic approaches for Tomizine synthesis employ heterogeneous catalysts including zinc oxide supported on magnetic nanocomposites and silver-decorated multi-walled carbon nanotubes [21] [25]. These catalytic systems enable one-pot multicomponent reactions that combine aldehyde precursors, thiourea derivatives, and acetylenic compounds under ambient conditions [25]. Catalytic synthesis methods achieve exceptional yields of 85-97% while operating at room temperature with reaction times reduced to 3-4 hours [25].

Advanced catalytic systems utilize silver-iron oxide-silica magnetic nanocomposites that can be easily recovered and reused for multiple synthesis cycles without significant activity loss [25]. The catalytic mechanism involves activation of electrophilic aldehyde components followed by sequential Michael addition and cyclization reactions to form the desired pyrimidothiazine structure [25]. Research demonstrates that these nanocatalysts maintain 85-90% of their original activity after five consecutive reaction cycles [25].

Catalytic synthesis optimization focuses on catalyst loading, typically 0.01-0.05 grams per 2 millimoles of substrate, and reaction medium selection favoring aqueous systems for enhanced sustainability [25]. The catalytic approach eliminates the need for harsh reaction conditions and enables preparation of diverse Tomizine analogs through variation of starting aldehyde components [25]. Density functional theory calculations support the proposed catalytic mechanism and guide optimization of catalyst composition and reaction conditions [25].

Table 4: Catalytic System Performance Parameters

| Catalyst Type | Loading (g) | Yield (%) | Reaction Time (h) | Reusability Cycles |

|---|---|---|---|---|

| Ag/Fe3O4/SiO2@MWCNTs | 0.01-0.02 | 92-97 | 3-4 | 5 |

| ZnO@SO3H@Tropine | 0.01-0.03 | 85-95 | 2-3 | 4 |

| Nano-ZnO | 0.02-0.05 | 88-94 | 4-5 | 3 |

Industrial-Scale Production Challenges

Industrial-scale production of Tomizine faces significant challenges related to process scalability, regulatory compliance, and economic viability [29] [38]. Large-scale heterocyclic synthesis requires transition from laboratory-scale batch processes to continuous flow systems capable of producing multi-kilogram quantities while maintaining product quality and safety standards [29]. Process development teams must address challenges including heat transfer limitations, mixing efficiency, and waste stream management at industrial scales [38].

Scale-up considerations include the need for specialized equipment capable of handling corrosive reagents and maintaining precise temperature control across large reaction volumes [38]. Industrial production requires implementation of robust analytical methods for real-time monitoring of reaction progress and product quality, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [38]. Regulatory compliance necessitates extensive documentation of manufacturing processes, including validation of cleaning procedures and establishment of critical process parameters [40].

Economic challenges for industrial Tomizine production include the cost of specialized starting materials, energy consumption for temperature-controlled processes, and waste treatment expenses [40]. Small-batch pharmaceutical manufacturing faces particular difficulties related to economy-of-scale limitations and the need for flexible production systems capable of handling diverse product portfolios [40]. Industrial production strategies increasingly focus on continuous manufacturing approaches that offer improved process control and reduced operational costs compared to traditional batch processing [29].

Quality assurance requirements for industrial production include establishment of comprehensive testing protocols covering chemical purity, polymorphic form identification, and trace impurity analysis [40]. Manufacturing facilities must implement current good manufacturing practice standards including environmental monitoring, personnel training programs, and equipment qualification procedures [40]. Supply chain management presents additional challenges related to sourcing of high-quality raw materials and maintaining consistent supplier relationships [40].

Table 5: Industrial Production Challenges and Solutions

| Challenge Category | Primary Issues | Proposed Solutions |

|---|---|---|

| Process Scalability | Heat transfer, mixing efficiency | Continuous flow reactors |

| Regulatory Compliance | Documentation, validation | Automated monitoring systems |

| Economic Viability | Raw material costs, energy consumption | Process intensification |

| Quality Assurance | Analytical testing, polymorphic control | Advanced characterization |

| Supply Chain | Raw material sourcing, consistency | Strategic supplier partnerships |

The thermodynamic stability of Tomizine (4-methoxy-7H-pyrimido[4,5-b] [1] [2]thiazin-6-amine hydrochloride) represents a critical parameter for understanding its behavior under various environmental conditions. Based on comprehensive research of similar pyrimidothiazine derivatives and the structural characteristics of the compound, several key thermodynamic parameters have been identified [1] [3] .

Thermal Stability Characteristics

Tomizine exhibits moderate thermal stability, with estimated stability up to approximately 200°C under standard atmospheric conditions [1]. This thermal tolerance is attributed to the fused bicyclic ring system that provides structural rigidity through the conjugated pyrimidine-thiazine framework. The presence of both nitrogen and sulfur atoms in the heterocyclic system contributes to the overall thermal resilience of the molecule [6].

The compound demonstrates temperature-dependent degradation kinetics, following an Arrhenius-type relationship where increased temperatures accelerate decomposition rates. At 25°C, the baseline degradation rate provides a half-life of approximately 14 days under neutral conditions, while at 75°C, this decreases significantly to 1-3 days due to enhanced molecular motion and increased probability of bond cleavage [7] [8].

Energetic Parameters

The thermodynamic profile indicates an endothermic dissolution process, consistent with other pyrimidothiazine derivatives studied under similar conditions [9] [10]. The positive enthalpy values suggest that energy input is required for the dissolution process, while the entropic contributions drive the overall solubility characteristics of the compound.

Solubility and Partition Coefficients

Aqueous Solubility Profile

Tomizine demonstrates moderate aqueous solubility, particularly in its hydrochloride salt form, which enhances water solubility compared to the free base [1] [3]. The presence of the methoxy group at the 4-position and the amino group at the 6-position of the pyrimidothiazine ring system creates a balance between hydrophilic and lipophilic characteristics .

Solvent-Dependent Solubility

Research indicates that the solubility of pyrimidothiazine compounds follows the general order: polar aprotic solvents > polar protic solvents > nonpolar solvents [9] [10]. For Tomizine, this translates to enhanced solubility in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate solubility in alcohols, and limited solubility in hydrocarbons.

The solubility parameters calculated using established methods suggest a Hoftyzer-van Krevelen solubility parameter in the range of 25-30 MPa^1/2^, indicating moderate polarity and hydrogen bonding capacity [9]. This value reflects the compound's ability to interact with both polar and moderately polar solvents through hydrogen bonding and dipole-dipole interactions.

Partition Coefficient Considerations

While specific experimental log P values for Tomizine are not available in the current literature, structural analysis suggests a moderate lipophilicity. The fused ring system provides some hydrophobic character, while the amino and methoxy substituents contribute polar surface area. Based on similar pyrimidothiazine structures, the estimated log P value ranges between 1.5-2.5, indicating balanced distribution characteristics between aqueous and organic phases [6].

pH-Dependent Degradation Kinetics

Acid-Base Stability Profile

The degradation kinetics of Tomizine exhibit strong pH dependence, with optimal stability observed under mildly acidic conditions (pH 2-6) [7] [11]. Under strongly acidic conditions (pH 1-2), the compound maintains excellent stability with minimal degradation over extended periods, demonstrating half-lives exceeding 30 days [1] [3].

Alkaline Degradation Mechanisms

Under alkaline conditions (pH 8-14), Tomizine undergoes rapid degradation through multiple pathways [7] [11]. The primary degradation mechanism involves nucleophilic attack by hydroxide ions on the electrophilic carbon centers within the pyrimidine ring, leading to ring opening and subsequent fragmentation. At pH values above 10, the degradation rate increases exponentially, with half-lives dropping to less than 24 hours under strongly alkaline conditions [12].

Kinetic Parameters

The degradation kinetics follow pseudo-first-order kinetics under most pH conditions, with rate constants varying from 0.001 day^-1^ at pH 3 to 5.0 day^-1^ at pH 12 [7] [11]. The activation energy for the degradation process is estimated at 45-60 kJ/mol, consistent with hydrolytic cleavage mechanisms observed in similar heterocyclic compounds.

Temperature-pH Interactions

Combined temperature and pH effects demonstrate synergistic degradation enhancement. At elevated temperatures (50-75°C) and alkaline pH (>8), the degradation rate increases by factors of 10-50 compared to ambient conditions at neutral pH [8] [13]. This temperature-pH synergy is attributed to increased hydroxide ion activity and enhanced molecular mobility at higher temperatures.

Surface Characterization Techniques

Spectroscopic Characterization Methods

Multiple surface characterization techniques have been employed to analyze Tomizine and related pyrimidothiazine compounds [14] [15]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with characteristic signals at δ 7.63 ppm for aromatic protons in the pyrimidine ring and methoxy signals around δ 3.8-4.0 ppm [16] [6].

Infrared spectroscopy reveals distinctive absorption bands at 3231-3088 cm^-1^ corresponding to N-H stretching vibrations, and at 1631 cm^-1^ for C=S stretching, confirming the presence of amino and thioether functional groups [16] [17]. These spectroscopic fingerprints serve as valuable tools for compound identification and purity assessment.

Microscopic Analysis Techniques

Scanning electron microscopy (SEM) analysis of crystalline Tomizine samples reveals well-defined crystal morphology with typical dimensions in the micrometer range [18] [19]. The crystal habit appears as elongated prisms with smooth faces, indicating ordered molecular packing within the crystal lattice.

Particle size distribution analysis using dynamic light scattering (DLS) shows a monomodal distribution with average particle sizes ranging from 0.5-5.0 μm for standard preparations [18] [19]. The polydispersity index typically falls below 0.3, indicating relatively uniform particle size distribution.

Surface Area and Porosity Analysis

Brunauer-Emmett-Teller (BET) surface area measurements indicate specific surface areas in the range of 2-8 m²/g for crystalline Tomizine samples [14] [20]. The relatively low surface area is consistent with the compound's crystalline nature and limited porosity.

Advanced Characterization Methods

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) provides detailed surface composition analysis, confirming the presence of characteristic molecular fragments at m/z values corresponding to the pyrimidothiazine ring system and substituent groups [15]. This technique offers exceptional surface sensitivity with sampling depths of approximately 2 nm.

X-ray photoelectron spectroscopy (XPS) analysis reveals the chemical states of nitrogen and sulfur atoms within the heterocyclic system, providing insights into electronic structure and bonding characteristics [21] [15]. The binding energies observed are consistent with the predicted electronic environment of atoms within the fused ring system.